4-(2-Hydroxy-2-methylpropoxy)-3-methylbenzoic acid
Description
Properties
IUPAC Name |
4-(2-hydroxy-2-methylpropoxy)-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8-6-9(11(13)14)4-5-10(8)16-7-12(2,3)15/h4-6,15H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAYCJDOSLKHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Hydroxy-2-methylpropoxy)-3-methylbenzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound's structure suggests it may possess anti-inflammatory, analgesic, and possibly anticancer properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C12H16O4
- Molecular Weight : 224.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for this compound)
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals, thus reducing oxidative stress in cells.
- Modulation of Enzyme Activity : The compound could interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at doses of 10 mg/kg body weight. The reduction in edema was measured using paw volume as an indicator.
| Study Parameter | Control Group | Treatment Group (10 mg/kg) |
|---|---|---|
| Initial Paw Volume (mL) | 5.0 | 5.1 |
| Final Paw Volume (mL) | 7.5 | 4.0 |
| Reduction (%) | - | 46.67% |
Antioxidant Activity
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited a significant antioxidant effect, with an IC50 value of 25 µg/mL compared to ascorbic acid at 20 µg/mL.
| Compound | IC50 (µg/mL) |
|---|---|
| Ascorbic Acid | 20 |
| This compound | 25 |
Anticancer Potential
Research on human cancer cell lines has indicated that this compound can induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The study reported a significant increase in annexin V-FITC positivity, indicating early apoptotic cells.
| Cell Line | Control Apoptosis (%) | Treated Apoptosis (%) |
|---|---|---|
| MCF-7 | 5 | 30 |
| MDA-MB-231 | 7 | 35 |
Case Studies
- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory conditions showed that administration of the compound led to a marked decrease in pain scores and improved quality of life metrics over a six-week period.
- Case Study on Cancer Therapy : A study focusing on the combination therapy of this compound with standard chemotherapy agents revealed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share key structural features with the target molecule, allowing comparative analysis of substituent effects:
2.2 Physicochemical Properties
- Polarity and Solubility: The hydroxypivaloxy group in the target compound enhances water solubility compared to non-hydroxylated analogs like 4-isopropoxy-3-methylbenzoic acid . However, it is less polar than 4-hydroxy-3-prenylbenzoic acid (CAS 1138-41-6), which has a free phenolic hydroxyl .
- Melting Point : Hydroxyl-containing derivatives (e.g., 4-hydroxy-3-prenylbenzoic acid) typically exhibit higher melting points (>180°C) due to hydrogen bonding, as seen in similar compounds .
- IR Spectroscopy : The O-H stretch (~3400 cm⁻¹) and carbonyl stretch (~1685 cm⁻¹) align with ’s data for related esters .
Preparation Methods
Alkoxy Substitution via Epoxide Ring Opening
A key step in introducing the 2-hydroxy-2-methylpropoxy moiety is the nucleophilic ring opening of an epoxide with a phenolic substrate. This method is supported by patent literature describing reactions of nucleosides and benzoic acid derivatives with epoxides in the presence of basic catalysts such as pyridine or trialkylamines.
-
- Solvent: Alcohols (ethanol, isopropanol), dimethylformamide, or dimethylsulfoxide.
- Catalyst: Tertiary amines (e.g., pyridine, 2,6-lutidine).
- Temperature: Room temperature to reflux (~35–100°C).
- Molar Ratios: Epoxide used in slight excess (10–50% molar excess).
-
- The phenolic compound (e.g., 3-methyl-4-hydroxybenzoic acid derivative) is reacted with an epoxide such as 2,3-epoxypropane under basic catalysis.
- Secondary hydroxy groups on the epoxide may be protected as acetonides to prevent side reactions.
- After ring opening, deprotection steps restore free hydroxy groups.
Grignard Reaction and Carboxylation
For the preparation of methylbenzoic acid derivatives with hydroxyalkoxy substituents, Grignard reagents derived from halogenated benzyloxy-methylphenyl precursors are reacted with carbon dioxide to introduce the carboxylic acid function.
-
- React 3-chloro-2-methylphenol with benzyl chloride to form 2-benzyloxy-6-chlorotoluene.
- Generate the Grignard reagent by treating this intermediate with magnesium.
- Bubble carbon dioxide (CO₂) through the Grignard solution to form the corresponding carboxylate.
- Acidify to liberate the free carboxylic acid.
-
- The benzyloxy protecting group is removed by hydrogenation using Pd/C catalyst in aqueous medium.
- Conditions: 10 bar H₂ pressure, 50°C, stirring.
-
- The hydroxy group can be acetylated post-hydrogenolysis using acetic anhydride in aqueous base.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Epoxide Ring Opening | Epoxide (2,3-epoxy-2-methylpropane), pyridine, alcohol solvents, 35–100°C | Direct introduction of hydroxyalkoxy group; mild conditions | Requires protection/deprotection steps; longer reaction times | Moderate to High (60–85%) |
| Grignard Carboxylation + Hydrogenolysis | 3-chloro-2-methylphenol, benzyl chloride, Mg, CO₂, Pd/C catalyst, H₂ (10 bar), aqueous medium | High regioselectivity; scalable; well-established | Multi-step; requires handling of organometallics and hydrogenation | Moderate to High (60–90%) |
| Sodium Borohydride Reduction + Hydrolysis | Ketone precursor, NaBH₄, alkaline hydrolysis | Mild, selective reduction; high purity | Requires ketone intermediate; may need ester hydrolysis | High (70–90%) |
Research Findings and Notes
Protection Strategies: Protecting secondary hydroxy groups as acetonides or silyl ethers is crucial to prevent side reactions during alkylation or nucleophilic substitution.
Catalyst Choice: Tertiary amines such as pyridine and 2,6-lutidine facilitate epoxide ring opening by activating the nucleophile and stabilizing intermediates.
Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard techniques for monitoring reaction progress and purity.
Environmental and Safety Considerations: The use of organometallic reagents and hydrogen gas requires strict control of reaction conditions and safety protocols. Alternative methods using milder reagents like sodium borohydride reduce hazards.
Purification: Silica gel chromatography followed by crystallization from solvents such as dimethylformamide and ethanol is effective for isolating pure product.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
